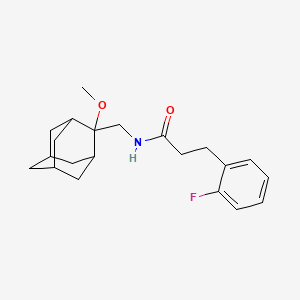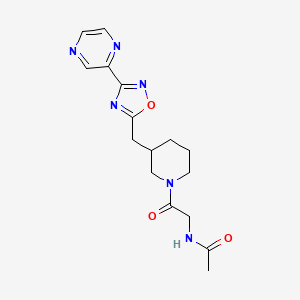![molecular formula C6H9N3 B2548641 4,5,6,7-tetrahidro-1H-pirazolo[4,3-c]piridina CAS No. 410544-19-3](/img/structure/B2548641.png)
4,5,6,7-tetrahidro-1H-pirazolo[4,3-c]piridina
Descripción general
Descripción
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.159. The purity is usually 95%.
BenchChem offers high-quality 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal y Descubrimiento de Fármacos
Los derivados de 4,5,6,7-tetrahidro-1H-pirazolo[4,3-c]piridina se han investigado activamente por su potencial como agentes terapéuticos. Los investigadores han sintetizado y evaluado estos compuestos por su actividad inhibitoria enzimática contra la cinasa c-Met, una tirosina quinasa receptora involucrada en la progresión del cáncer . Además, se ha explorado su potencia celular contra diversas líneas celulares de cáncer (como MKN45, EBC-1 y PC-3).
Propiedades Fotofísicas y Aplicaciones de Detección
Ciertos derivados de pirazolo[4,3-c]piridina exhiben interesantes propiedades fotofísicas, incluyendo fluorescencia y fosforescencia. Los científicos han explorado su uso como sondas fluorescentes para la detección de iones metálicos, pH u otros analitos. Estas aplicaciones abarcan campos como el monitoreo ambiental y la bioimagen.
En resumen, la this compound promete ser útil en diversos campos científicos, desde el descubrimiento de fármacos hasta la ciencia de los materiales. Su estructura única y sus potenciales actividades biológicas continúan inspirando la investigación y la innovación. Si desea obtener más detalles sobre alguna aplicación específica, no dude en preguntar
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s known that kinase inhibitors typically bind to the atp-binding site of the kinase, preventing the transfer of a phosphate group to the substrate and thus inhibiting the kinase’s activity .
Biochemical Pathways
Inhibition of c-met kinase can affect multiple signaling pathways, including the pi3k/akt, mapk/erk, and stat pathways , which regulate cell survival, proliferation, and differentiation.
Result of Action
Inhibition of c-met kinase can lead to decreased cell proliferation and increased apoptosis .
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMJQHONPAXABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Q1: What are the structural characteristics of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives?
A1: These compounds are characterized by a fused ring system comprising a pyrazole ring and a tetrahydropyridine ring. The tetrahydropyridine ring generally adopts a half-chair conformation. Substitutions at various positions on these rings can significantly influence the molecule's conformation and its interactions with other molecules. For instance, in 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, the methylsulfonyl group occupies an equatorial position on the tetrahydropyridine ring []. Variations in substituents also impact the crystal packing of these molecules, leading to different hydrogen bonding patterns and intermolecular interactions [, ].
Q2: How does the structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives relate to their biological activity?
A2: Structure-activity relationship (SAR) studies have shown that modifications to the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold can significantly impact biological activity. For example, studies on derivatives designed as antihypertensive agents revealed a correlation between the displacement activity of these compounds and their physicochemical parameters such as hydrophobicity (π), electronic effects (σ), and van der Waals volume (VW) []. This suggests that modulating these parameters through structural modifications could lead to compounds with enhanced potency or selectivity.
Q3: Have 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives shown promise as potential therapeutics?
A3: Yes, research indicates potential therapeutic applications for these compounds. For example, derivatives incorporating a 5-nitrofuran moiety have demonstrated promising activity against ESKAPE pathogens, with some exhibiting superior activity to nitrofurantoin []. Additionally, indanyl-substituted derivatives have been investigated for their potential in treating atrial arrhythmias, specifically targeting the potassium channel TASK-1 []. Further research is ongoing to explore and optimize the therapeutic potential of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride](/img/structure/B2548558.png)


![7-Fluoro-3-[[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548561.png)

![4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2548565.png)
![N-(4-ethoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2548567.png)
![N-(2-chlorobenzyl)-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2548569.png)
![2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile](/img/structure/B2548571.png)
![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548572.png)
![Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2548576.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2548577.png)


